

commercial availability of 1-(4-Methyl-pyridin-2-YL)-ethylamine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-(4-Methyl-pyridin-2-YL)-ethylamine

Cat. No.: B1643393

[Get Quote](#)

An In-depth Technical Guide to **1-(4-Methyl-pyridin-2-YL)-ethylamine**

Abstract

This technical guide provides a comprehensive overview of **1-(4-Methyl-pyridin-2-YL)-ethylamine**, a pivotal chemical intermediate for the pharmaceutical and agrochemical sectors. We will explore its commercial availability, core physicochemical properties, established synthesis routes, and standard analytical protocols for quality assurance. This document serves as a practical, field-proven resource, designed to equip researchers and drug development professionals with the critical information needed for effective procurement, handling, and application of this versatile compound.

Introduction: A Strategic Building Block in Modern Synthesis

1-(4-Methyl-pyridin-2-YL)-ethylamine is a substituted pyridine derivative recognized for its utility as a versatile building block in medicinal and chemical research.^[1] Its molecular architecture, which combines a 4-methylpyridine nucleus with a chiral ethylamine side chain, presents a unique set of properties. The pyridine ring acts as a reactive scaffold and can influence the molecule's interaction with biological systems, while the primary amine offers a reactive site for a multitude of chemical transformations.^[1] This compound is particularly valuable as an intermediate in the synthesis of pharmaceuticals, especially those targeting

neurological disorders, and is also utilized in the development of agrochemicals and fine chemicals.^{[1][2]} Its ability to serve as a ligand in coordination chemistry further broadens its applicability into catalysis and material science.^[1]

Commercial Availability & Procurement Strategy

Sourcing high-quality starting materials is a foundational step in any successful research and development program. **1-(4-Methyl-pyridin-2-YL)-ethylamine** is available from several specialized chemical suppliers, often under different CAS numbers or as various salt forms. Researchers should verify the specific form of the compound required for their application.

Table 1: Commercial Supplier Overview

Supplier	Product Name	CAS Number	Available Forms
BLD Pharm	1-(4-Methylpyridin-2-yl)ethanamine	58088-63-4	Base
CymitQuimica	1-(4-Methyl-pyridin-2-yl)-ethylamine	58088-63-4	Solid (Purity: 95%)
BLDpharm	1-(4-Methylpyridin-2-yl)ethan-1-amine dihydrochloride	1187932-01-9	Dihydrochloride salt

Note: Product availability and specifications are subject to change. Always consult the supplier's official website for the most current data before procurement.

Physicochemical Properties & Safe Handling

A comprehensive understanding of a compound's properties is essential for safe handling and successful experimental design.

Table 2: Key Physicochemical Properties

Property	Value
Molecular Formula	C ₈ H ₁₂ N ₂
Molecular Weight	136.19 g/mol
Appearance	Solid / Colorless Liquid (Varies by supplier and form)[2][3]
CAS Number	58088-63-4 (Base)

Safety & Handling Protocols

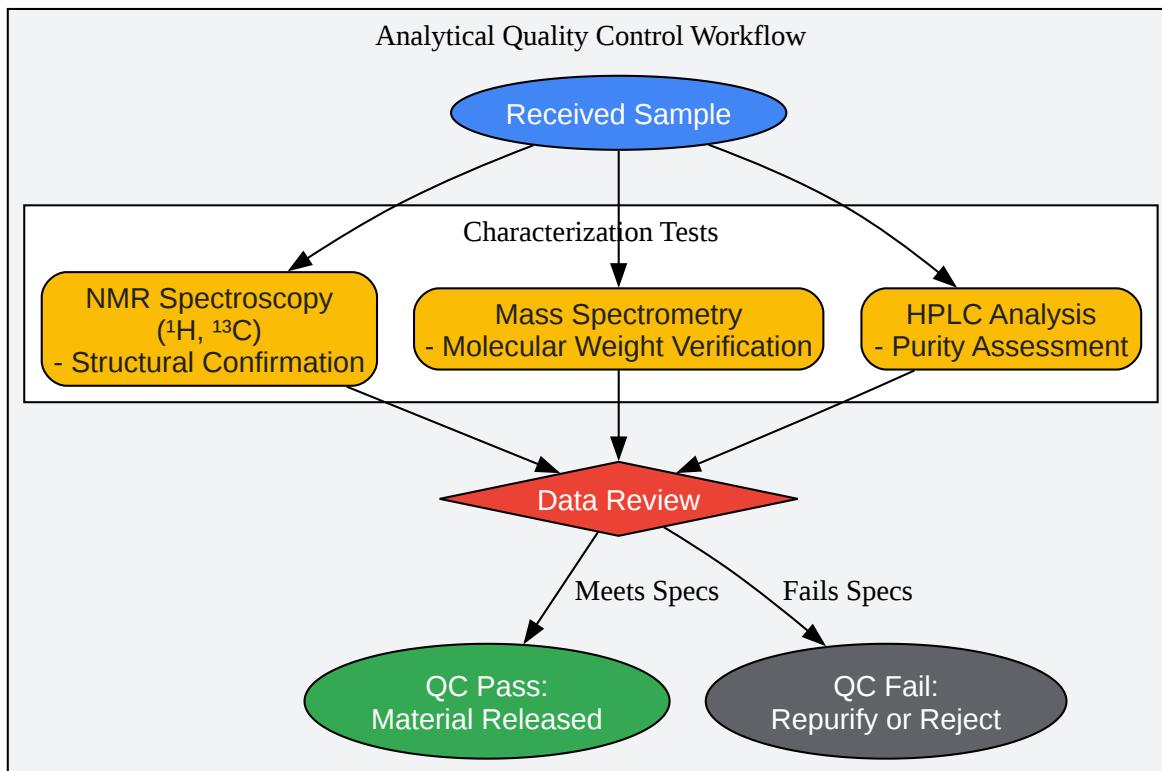
As with many amine-containing compounds, proper safety precautions are imperative.

- Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[4][5]
- Handling: Avoid contact with skin and eyes, and prevent inhalation of vapors or mists.[5][6] Keep the compound away from sources of ignition.[6]
- Storage: Store in a cool, dry place in a tightly sealed container.[6] Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[6]
- Hazards: The compound may be harmful if swallowed, inhaled, or absorbed through the skin, and can cause skin, eye, and respiratory tract irritation.[6] The toxicological properties have not been fully investigated.[6]

Synthesis and Manufacturing Insights

While commercially available, an understanding of the synthetic pathways to **1-(4-Methyl-pyridin-2-YL)-ethylamine** is valuable for process development or custom synthesis. A common and logical approach involves the reduction of an oxime intermediate derived from the corresponding ketone.

Caption: A generalized workflow for the synthesis of **1-(4-Methyl-pyridin-2-YL)-ethylamine**.


Illustrative Experimental Protocol

- Step 1: Oxime Formation. 4-Acetylpyridine is reacted with hydroxylamine hydrochloride in a suitable solvent like pyridine.^[7] The reaction mixture is stirred until completion, which can be monitored by Thin Layer Chromatography (TLC). The product, an E/Z mixture of the oxime, is then isolated.^[7]
- Step 2: Purification of Oxime (Optional but Recommended). For higher purity in the final product, the desired E-isomer of the oxime can be isolated through recrystallization.^[7] This step is crucial as using an isomeric mixture can lead to lower overall yields.^[7]
- Step 3: Reduction to Amine. The purified oxime intermediate is subjected to reduction. A common method is catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere.
- Step 4: Isolation and Purification. After the reduction is complete, the catalyst is removed by filtration. The solvent is evaporated, and the crude product is purified, typically by column chromatography or distillation, to yield the final **1-(4-Methyl-pyridin-2-YL)-ethylamine**.

Self-Validating System Note: The success of this synthesis relies on careful monitoring of each step. The purity of the oxime intermediate directly impacts the purity and yield of the final amine. Analytical confirmation (e.g., NMR) of the intermediate is a critical checkpoint before proceeding to the reduction step.

Analytical Characterization & Quality Control

Rigorous analytical testing is essential to confirm the identity, purity, and quality of the compound before its use in sensitive applications.

[Click to download full resolution via product page](#)

Caption: A logical workflow for the quality control of **1-(4-Methyl-pyridin-2-YL)-ethylamine**.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR are used to confirm the molecular structure, ensuring all expected proton and carbon signals are present and correctly assigned.
- Mass Spectrometry (MS): This technique verifies the molecular weight of the compound. High-Resolution Mass Spectrometry (HRMS) can further confirm the elemental composition.
- High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for determining the purity of the compound, typically aiming for $\geq 95\%$ for research applications.

[2]

Applications in Research and Development

The unique structure of **1-(4-Methyl-pyridin-2-YL)-ethylamine** makes it a valuable component in several research areas.

- **Pharmaceutical Development:** It is a key intermediate in the synthesis of pharmaceuticals.[1] Its structure is particularly relevant for developing drugs that target neurological disorders by interacting with specific receptors in the brain.[1][2] It is a crucial component for designing selective receptor modulators.[1]
- **Agrochemical Synthesis:** The compound is also utilized in the formulation of agrochemicals, contributing to the development of more effective and potentially environmentally friendlier pesticides and herbicides.[1][8]
- **Organic Synthesis and Material Science:** As a versatile building block, it is employed in organic synthesis to create more complex molecules.[8] Its ability to act as a ligand for metal ions also opens up applications in catalysis and the formulation of advanced materials like specialized polymers and coatings.[1][2]

Conclusion

1-(4-Methyl-pyridin-2-YL)-ethylamine stands out as a strategically important chemical intermediate with proven utility across multiple scientific disciplines. Its commercial availability from specialized suppliers, combined with well-understood synthesis and characterization protocols, makes it an accessible and reliable building block for researchers. By leveraging the insights provided in this guide, professionals in drug development, agrochemical research, and material science can confidently integrate this compound into their discovery and innovation pipelines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 1-(4-Methyl-pyridin-2-yl)-ethylamine | CymitQuimica [cymitquimica.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. enamine.enamine.net [enamine.enamine.net]
- 6. uwapps.uww.edu [uwapps.uww.edu]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. chemimpex.com [chemimpex.com]
- To cite this document: BenchChem. [commercial availability of 1-(4-Methyl-pyridin-2-YL)-ethylamine]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1643393#commercial-availability-of-1-4-methyl-pyridin-2-yl-ethylamine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com